

Technical Guide: 2-(Boc-amino)pyridine (CAS: 38427-94-0)

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Compound of Interest

Compound Name: 2-(Boc-amino)pyridine

Cat. No.: B125846

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **2-(Boc-amino)pyridine**, also known as tert-butyl (pyridin-2-yl)carbamate. It includes key safety data, detailed experimental protocols for its synthesis and deprotection, and a visual representation of its synthetic pathway. The CAS number for **2-(Boc-amino)pyridine** is 38427-94-0.[\[1\]](#)

Core Safety Information

2-(Boc-amino)pyridine is a chemical intermediate widely used in organic synthesis.[\[2\]](#) Proper handling and storage are crucial to ensure laboratory safety. The following tables summarize the key safety and hazard information.

GHS Hazard and Precautionary Data

Category	Information	Citations
Pictogram	GHS07 (Exclamation Mark)	
Signal Word	Warning	
Hazard Statements	H302: Harmful if swallowed. H317: May cause an allergic skin reaction. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.	[1]
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P272: Contaminated work clothing should not be allowed out of the workplace. P280: Wear protective gloves/eye protection/face protection. P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P333 + P313: If skin irritation or rash occurs: Get medical advice/attention. P501:	[3][4]

Dispose of contents/container to an approved waste disposal plant.

Handling and Storage Protocols

Protocol	Description	Citations
Handling	<p>Avoid contact with skin and eyes.^[5] Use only in a well-ventilated area or under a chemical fume hood.^[5]</p> <p>Minimize dust generation and accumulation. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.^[5] Wash hands thoroughly after handling.^[3]</p>	[3][5]
Storage	<p>Store in a cool, dry, and well-ventilated place.^[2] Keep the container tightly closed.^[5]</p> <p>Store away from incompatible materials such as strong oxidizing agents, acids, and bases.^[2]</p>	[2][5]

Experimental Protocols

2-(Boc-amino)pyridine serves as a crucial intermediate in pharmaceutical chemistry and organic synthesis, primarily due to the protective nature of the tert-butoxycarbonyl (Boc) group on the amino functionality of the pyridine ring.^[2] This protection allows for selective reactions on other parts of the molecule.

Synthesis of 2-(Boc-amino)pyridine

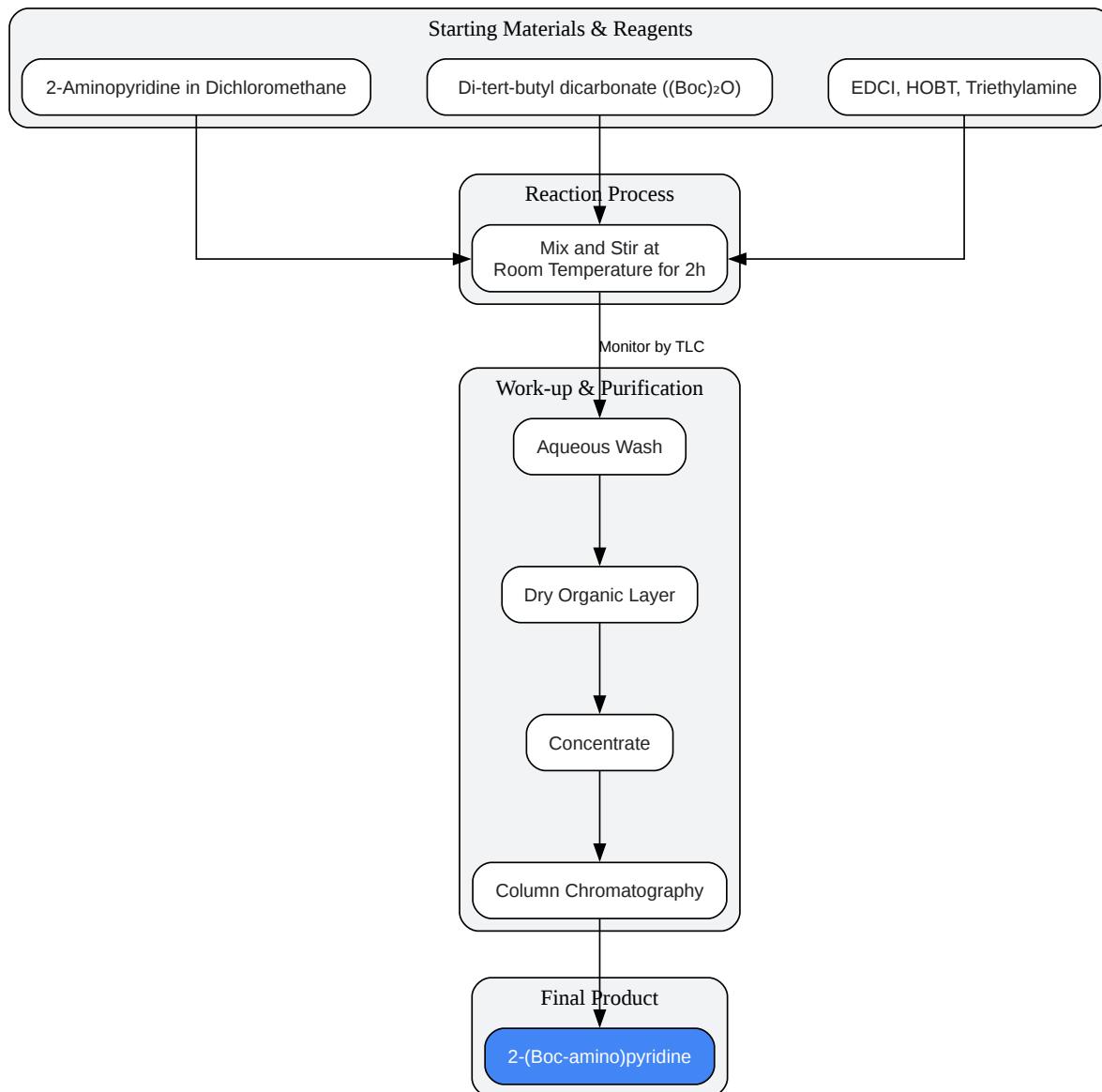
A common method for the synthesis of **2-(Boc-amino)pyridine** involves the reaction of 2-aminopyridine with di-tert-butyl dicarbonate ((Boc)₂O).^[2] The following protocol is adapted from patent literature, which reports a high yield and selectivity.^{[6][7]}

Materials:

- 2-Aminopyridine (1.0 g, 10.6 mmol)
- Dichloromethane (CH₂Cl₂) (10 mL)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (3.0 g, 16 mmol)
- Hydroxybenzotriazole (HOBT) (0.07 g, 0.5 mmol)
- Triethylamine (TEA) (1.6 g, 16 mmol)
- Di-tert-butyl dicarbonate ((Boc)₂O) (3.5 g, 16 mmol)

Procedure:

- At room temperature, dissolve 2-aminopyridine (1.0 g) in dichloromethane (10 mL) in a suitable reaction flask with stirring.
- To the stirred solution, add EDCI (3.0 g), HOBT (0.07 g), triethylamine (1.6 g), and (Boc)₂O (3.5 g).
- Continue to stir the reaction mixture at room temperature for 2 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (2-aminopyridine) is no longer visible.
- Upon completion, wash the reaction mixture with water (2 x 20 mL).
- Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to obtain the final product, 2-(tert-butoxycarbonylamino)pyridine. This protocol has a reported yield of approximately 90%.^[7]

[Click to download full resolution via product page](#)**Synthesis workflow for 2-(Boc-amino)pyridine.**

Deprotection of 2-(Boc-amino)pyridine

The Boc group can be readily removed under acidic conditions to regenerate the free amino group, which can then participate in subsequent reactions.[\[2\]](#)[\[8\]](#)

General Protocol for Acidic Deprotection:

- Dissolve the Boc-protected amine in a suitable solvent such as dichloromethane, ethyl acetate, or methanol.
- Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in dioxane).
- Stir the reaction at room temperature. The reaction is typically fast, but progress should be monitored by TLC.
- Once the deprotection is complete, the solvent and excess acid are removed under vacuum.
- An aqueous basic work-up (e.g., with sodium bicarbonate or sodium hydroxide solution) may be necessary to neutralize the resulting amine salt and isolate the free amine.[\[8\]](#)

Applications in Synthesis

The primary utility of **2-(Boc-amino)pyridine** lies in its role as a protected building block. After the Boc group is in place, the pyridine ring can undergo various transformations, such as electrophilic substitution, without interference from the highly reactive amino group.[\[2\]](#) Once the desired modifications to the pyridine ring are complete, the Boc group is easily removed, making the amino group available for further functionalization, such as in peptide synthesis or the construction of complex drug molecules.[\[2\]](#)

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